6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin 6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin
Brand Name: Vulcanchem
CAS No.:
VCID: VC10823018
InChI: InChI=1S/C13H17NO4S/c15-19(16,14-6-2-1-3-7-14)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol

6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin

CAS No.:

VCID: VC10823018

Molecular Formula: C13H17NO4S

Molecular Weight: 283.35 g/mol

* For research use only. Not for human or veterinary use.

6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin -

Description

General Characteristics:

  • Molecular Formula: Likely includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

  • Functional Properties: The sulfonyl group increases polarity and may enhance solubility in polar solvents. The piperidine moiety introduces basicity and potential for biological activity.

Synthesis Pathways

Though specific methods for synthesizing this compound were not detailed in the sources, similar compounds are typically synthesized through:

  • Sulfonation Reactions:

    • Introducing the sulfonyl group via reaction of sulfonyl chlorides with amines or alcohols.

  • Cyclization of Benzodioxin Rings:

    • Formed by condensation reactions involving catechols and aldehydes under acidic conditions.

  • Piperidine Functionalization:

    • Piperidine derivatives are often introduced via nucleophilic substitution or reductive amination.

Example Reaction Scheme:

StepReagentsConditions
1Catechol + AldehydeAcid catalyst, reflux
2Sulfonation with Chlorosulfonic acidCooling required
3Coupling with PiperidineBase (e.g., TEA), solvent

Medicinal Chemistry

Compounds with similar structures have been investigated for:

  • Anti-inflammatory activity: Sulfonamide derivatives often inhibit cyclooxygenase enzymes (COX-1/COX-2) .

  • Antimicrobial properties: The benzodioxin core can contribute to antimicrobial activity against bacterial or fungal strains.

  • Neurological Effects: Piperidine-containing compounds are known for their activity on neurotransmitter pathways .

Material Science

  • Functionalized benzodioxins can serve as precursors for polymers or dyes due to their electron-rich aromatic systems.

Table: Comparison of Similar Compounds

Compound NameKey Functional GroupsReported Activity
4-(1H-Pyrazol-1-yl) BenzenesulfonamideSulfonamide + PyrazoleAntileishmanial activity
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperazineBenzodioxin + PiperazineExperimental pharmacological uses
Quinazolinone-based SulfonamidesSulfonamide + QuinazolinoneCOX-2 inhibition

Challenges:

  • Synthetic Complexity: Multi-step synthesis involving specific reagents and conditions.

  • Limited Data Availability: Lack of direct studies on this compound necessitates extrapolation from related molecules.

Future Research Directions:

  • Biological Evaluation: Screening for anti-inflammatory or antimicrobial activities.

  • Molecular Docking Studies: Predicting interactions with biological targets such as enzymes or receptors.

  • Material Applications: Exploration as a monomer for advanced polymer synthesis.

This article provides an overview based on structural analysis and related literature findings. Further experimental studies are essential to fully characterize the properties and applications of 6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin.

Product Name 6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin
Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine
Standard InChI InChI=1S/C13H17NO4S/c15-19(16,14-6-2-1-3-7-14)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2
Standard InChIKey IEZQQXKEPXTSJZ-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
PubChem Compound 676055
Last Modified Apr 15 2024

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283.3427 g/mol